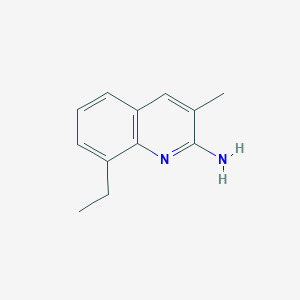
2-Amino-8-ethyl-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-ethyl-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with amino, ethyl, and methyl substituents at positions 2, 8, and 3, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-ethyl-3-methylquinoline can be achieved through various methods. One common approach involves the reaction of aniline with propanol over modified USY zeolite catalysts. This method provides a high yield of quinoline derivatives, including this compound . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalytic processes to ensure high efficiency and yield. For example, the ZnCl2/Ni-USY catalyst has been shown to provide a high conversion rate of aniline to quinoline derivatives . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-8-ethyl-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-3-methylquinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-8-ethyl-3-methylquinoline include:
- 2-Methylquinoline
- 8-Ethylquinoline
- 3-Methylquinoline
- 2-Aminoquinoline
Uniqueness
What sets this compound apart from its similar compounds is the specific combination of amino, ethyl, and methyl substituents, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
203506-26-7 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
8-ethyl-3-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
FHXDPYQDWKPWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


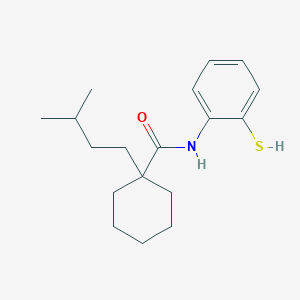
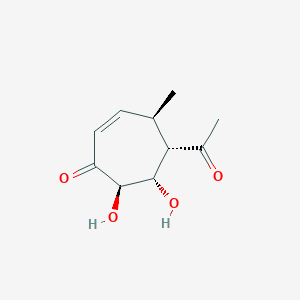
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
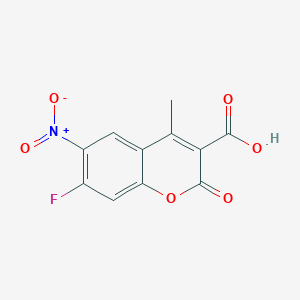
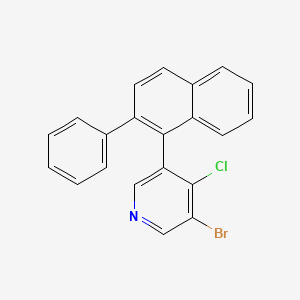
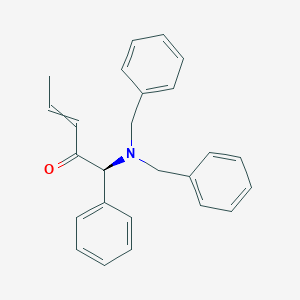
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

